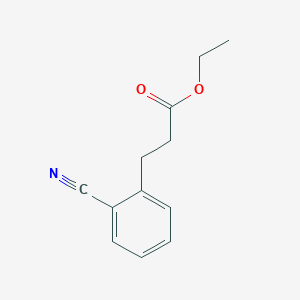
Benzenepropanoic acid, 2-cyano-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanoic acid, 2-cyano-, ethyl ester is an organic compound with the molecular formula C12H13NO2 It is a derivative of benzenepropanoic acid, where the hydrogen atom on the alpha carbon is replaced by a cyano group, and the carboxylic acid group is esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 2-cyano-, ethyl ester typically involves the esterification of 2-cyano-benzenepropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, 2-cyano-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Benzenepropanoic acid, 2-cyano-.
Reduction: Benzenepropanoic acid, 2-amino-, ethyl ester.
Substitution: Benzenepropanoic acid, 2-cyano- and ethanol.
Scientific Research Applications
Benzenepropanoic acid, 2-cyano-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which Benzenepropanoic acid, 2-cyano-, ethyl ester exerts its effects depends on the specific reaction it undergoes. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of the corresponding carboxylic acid and ethanol. The cyano group can participate in nucleophilic addition reactions, forming various derivatives.
Comparison with Similar Compounds
Similar Compounds
- Benzenepropanoic acid, ethyl ester
- Benzenepropanoic acid, 2-amino-, ethyl ester
- Benzenepropanoic acid, 2-hydroxy-, ethyl ester
Uniqueness
Benzenepropanoic acid, 2-cyano-, ethyl ester is unique due to the presence of the cyano group, which imparts distinct chemical reactivity compared to other derivatives of benzenepropanoic acid. This makes it a valuable intermediate in organic synthesis and a useful compound for various scientific applications.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
ethyl 3-(2-cyanophenyl)propanoate |
InChI |
InChI=1S/C12H13NO2/c1-2-15-12(14)8-7-10-5-3-4-6-11(10)9-13/h3-6H,2,7-8H2,1H3 |
InChI Key |
WEWMNWUIQVOVBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC=CC=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


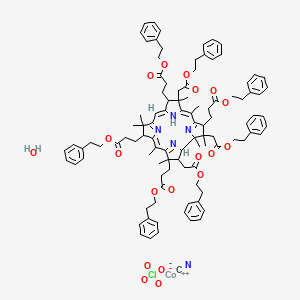


![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B12286790.png)

![3,27-bis(2-butyloctyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene](/img/structure/B12286804.png)
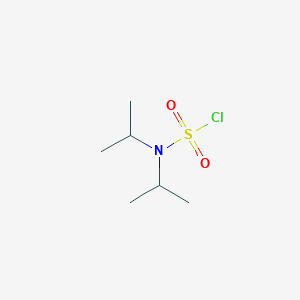
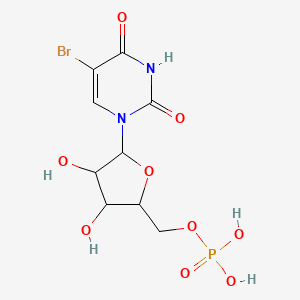
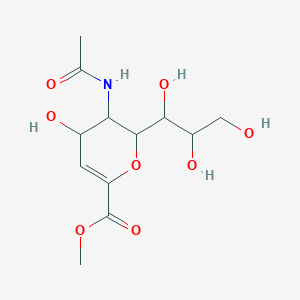


![methyl 4-[hydroxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B12286828.png)
![6-Amino-2-[[2-amino-3-(carboxymethylsulfanyl)propanoyl]amino]hexanoic acid](/img/structure/B12286829.png)
![4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12286840.png)
